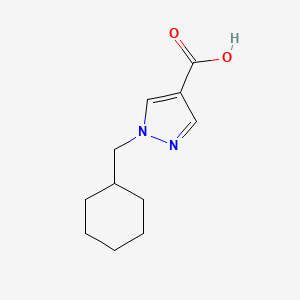
1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid
説明
1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound. It contains a cyclohexylmethyl group attached to the 1-position of a pyrazole ring, which is further substituted at the 4-position with a carboxylic acid group . The cyclohexylmethyl group is a cyclohexane ring with a methyl group attached .
Synthesis Analysis
The synthesis of such a compound could involve several steps and would likely require advanced organic chemistry techniques. For instance, the cyclohexylmethyl group could be introduced via a reaction with a suitable cyclohexylmethyl halide . The pyrazole ring could be formed using methods such as the reaction of hydrazines with 1,3-diketones . The carboxylic acid group could be introduced through various functional group interconversion reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The cyclohexylmethyl group would add steric bulk to the molecule, and its conformation could impact the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters . The pyrazole ring might undergo reactions at the nitrogen atoms, such as alkylation or acylation . The cyclohexylmethyl group could potentially undergo reactions typical of alkanes, such as free radical halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound having acidic properties . The cyclohexylmethyl group could impact the compound’s hydrophobicity and steric properties .科学的研究の応用
1. Selective Synthesis of Cyclohexanol Intermediates from Lignin-Based Phenolics
- Application Summary : The research discusses the depolymerisation of lignin, which produces a mixture of aromatic compounds. These compounds are then used to produce value-added products like cyclohexanols, cyclohexanones, and cyclohexanes via hydrodeoxygenation/-hydrogenation reaction .
- Methods of Application : The process involves an in-depth evaluation of the nature of catalytic support, effect of reaction conditions (temperature and H2 pressure)/medium, active metallic sites, and mechanistic paths .
- Results : The research presents a new concept on transformations of lignin using chemical and biological routes to adipic aid (Nylon 6,6 precursor) via intermediate of catechol and muconic acid .
2. Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds
- Application Summary : The research reviews the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .
- Methods of Application : The application of cyanoacetohydrazides in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization .
- Results : The results are arranged in terms of the type of heterocycle formed, from five-, six-, seven-, to eight-membered and fused rings .
3. Cyclohexylamine Applications
- Application Summary : Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is a precursor to sulfenamide-based reagents used as accelerators for vulcanization .
- Methods of Application : Cyclohexylamine is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .
- Results : Cyclohexylamine is a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators). The amine itself is an effective corrosion inhibitor .
4. Nomenclature of Cycloalkanes
- Application Summary : Many organic compounds found in nature or created in a laboratory contain rings of carbon atoms with distinguishing chemical properties; these compounds are known as cycloalkanes .
- Methods of Application : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .
- Results : The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane .
5. 1,1-Cyclohexanediacetic Acid Monoamide
- Application Summary : This compound is an important intermediate formed during the synthesis of a potential antiepileptic drug, gabapentin .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The results of this application are not provided in the source .
6. Isopropyl Methyl Cyclohexyl Acetate
- Application Summary : Its fruity flavor enhances the sensory appeal of food products. It also serves as a solvent in certain formulations, such as paints, varnishes, and coatings .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The results of this application are not provided in the source .
7. Cyclohexylamine Applications
- Application Summary : Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is a precursor to sulfenamide-based reagents used as accelerators for vulcanization .
- Methods of Application : Cyclohexylamine is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .
- Results : Cyclohexylamine is a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators). The amine itself is an effective corrosion inhibitor .
8. Nomenclature of Cycloalkanes
- Application Summary : Many organic compounds found in nature or created in a laboratory contain rings of carbon atoms with distinguishing chemical properties; these compounds are known as cycloalkanes .
- Methods of Application : Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .
- Results : The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane .
9. 1,1-Cyclohexanediacetic Acid Monoamide
- Application Summary : This compound is an important intermediate formed during the synthesis of a potential antiepileptic drug, gabapentin .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The results of this application are not provided in the source .
10. Isopropyl Methyl Cyclohexyl Acetate
- Application Summary : Its fruity flavor enhances the sensory appeal of food products. It also serves as a solvent in certain formulations, such as paints, varnishes, and coatings .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The results of this application are not provided in the source .
Safety And Hazards
将来の方向性
The future directions for research on this compound could be vast. It could be explored for potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also aim to optimize its synthesis or investigate its reactivity under various conditions .
特性
IUPAC Name |
1-(cyclohexylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIWTAWFCROXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1154881-80-7 | |
| Record name | 1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)
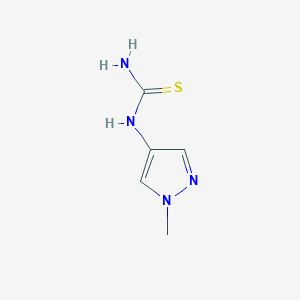
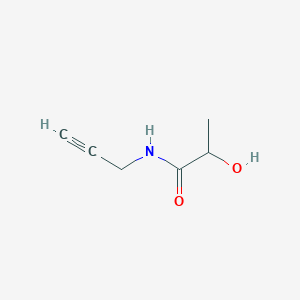
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)
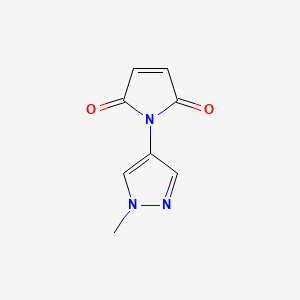
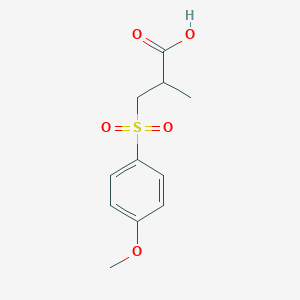
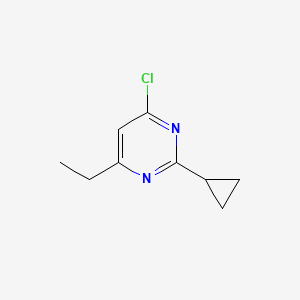
![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)
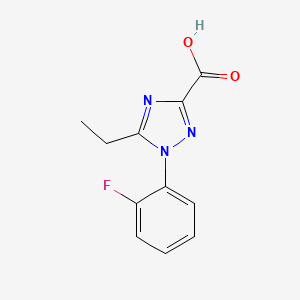
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)
